4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
Overview
Description
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is an organic compound with the molecular formula C15H16BNO3. It is a boronic acid derivative, which is known for its unique ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological applications .
Mechanism of Action
Target of Action
Boronic acids are often used as inhibitors for serine proteases and other enzymes. The boronic acid moiety interacts with the enzyme active site and can inhibit its function .
Mode of Action
The boronic acid moiety can form reversible covalent complexes with proteins, enzymes, or other biological targets. This can interfere with the normal function of the target .
Biochemical Pathways
Depending on the specific target of the boronic acid compound, different biochemical pathways could be affected. For example, if the target is a serine protease involved in digestion, the compound could affect protein digestion and absorption .
Pharmacokinetics
Boronic acids are generally well absorbed and can be designed to have good bioavailability. The specific adme properties would depend on the rest of the molecule .
Result of Action
The result of the compound’s action would depend on the specific biological target and pathway affected. This could range from changes in cellular metabolism to effects on whole-body physiology .
Action Environment
The action of boronic acid compounds can be influenced by various environmental factors such as pH and the presence of certain ions. For example, the reactivity of boronic acids can increase under acidic conditions .
Biochemical Analysis
Biochemical Properties
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes, including digestion, immune response, and blood coagulation . The interaction between this compound and serine proteases involves the formation of a reversible covalent bond with the active site serine residue, leading to the inhibition of the enzyme’s activity. This interaction is essential for studying the enzyme’s function and for developing potential therapeutic agents targeting serine proteases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by modulating the activity of key signaling molecules such as caspases and Bcl-2 family proteins . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation. These effects make this compound a valuable tool for studying cancer biology and developing anti-cancer therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the active site of serine proteases, forming a reversible covalent bond with the serine residue, which results in the inhibition of the enzyme’s catalytic activity . Additionally, this compound can interact with other proteins and enzymes, modulating their activity and influencing various cellular processes. These interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to light, heat, or moisture can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and modulation of gene expression . These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit serine proteases without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant enzyme inhibition and therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The interaction with cytochrome P450 enzymes is particularly important, as it can influence the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological membranes . These factors are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For instance, this compound can localize to the nucleus, where it can modulate gene expression and influence cellular processes such as DNA replication and repair. Additionally, this compound can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 2,3-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at room temperature to avoid decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong bases like sodium hydride or nucleophiles such as alkyl halides are used under controlled conditions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Alcohols or amines.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: Lacks the carbamoyl group, making it less specific in its interactions with diols.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which alters its reactivity and selectivity.
4-(Methoxycarbonyl)phenylboronic acid: Has a methoxycarbonyl group, providing different solubility and reactivity properties.
Uniqueness: 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is unique due to its specific carbamoyl group, which enhances its selectivity and reactivity in forming reversible covalent bonds with diols. This makes it particularly valuable in applications requiring high specificity, such as in the development of sensors and drug delivery systems .
Properties
IUPAC Name |
[4-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(9-7-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJSFXFADVYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657060 | |
Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-36-6 | |
Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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